2-Bromo-6-(trifluoromethoxy)pyridine

cross-coupling reactivity oxidative addition bond dissociation energy

2-Bromo-6-(trifluoromethoxy)pyridine (CAS 1221172-10-6) is a halogenated pyridine derivative with molecular formula C₆H₃BrF₃NO and molecular weight 241.99 g/mol. The compound contains three key structural features: a pyridine core, a bromine atom at the 2-position, and a trifluoromethoxy group at the 6-position.

Molecular Formula C6H3BrF3NO
Molecular Weight 241.99 g/mol
CAS No. 1221172-10-6
Cat. No. B1392293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trifluoromethoxy)pyridine
CAS1221172-10-6
Molecular FormulaC6H3BrF3NO
Molecular Weight241.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)OC(F)(F)F
InChIInChI=1S/C6H3BrF3NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H
InChIKeyXFMZIKXSFFBKBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(trifluoromethoxy)pyridine CAS 1221172-10-6: Procurement Specifications and Molecular Characteristics


2-Bromo-6-(trifluoromethoxy)pyridine (CAS 1221172-10-6) is a halogenated pyridine derivative with molecular formula C₆H₃BrF₃NO and molecular weight 241.99 g/mol . The compound contains three key structural features: a pyridine core, a bromine atom at the 2-position, and a trifluoromethoxy group at the 6-position. The bromine substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Negishi couplings, while the electron-withdrawing trifluoromethoxy group modulates ring electronics [1]. Physicochemical data from authoritative databases indicate a density of 1.7±0.1 g/cm³, a predicted boiling point of 164.7±35.0 °C at 760 mmHg, and a calculated LogP value of 3.28 .

Why 2-Bromo-6-(trifluoromethoxy)pyridine Cannot Be Simply Replaced by Other Halogenated Pyridines


Halogenated pyridines bearing the trifluoromethoxy group exhibit reactivity profiles that vary substantially depending on the identity of the halogen substituent. 2-Chloro-6-(trifluoromethoxy)pyridine displays significantly lower reactivity in palladium-catalyzed cross-couplings due to the stronger C-Cl bond, often requiring harsher conditions or specialized ligand systems [1]. Conversely, 2-fluoro-6-(trifluoromethoxy)pyridine is essentially inert toward oxidative addition under standard Suzuki-Miyaura conditions. The presence of at least one chlorine atom at the position α to the ring nitrogen is essential for successful synthesis of trifluoromethoxypyridine precursors [1], but for downstream functionalization, the bromine substituent offers a distinct reactivity window that neither the chloro nor the iodo analog can precisely replicate—the iodo variant introduces excessive cost and potential stability concerns without proportional yield advantages in many heteroaryl coupling contexts. Procurement of a chloro analog expecting equivalent reactivity will result in failed or low-yielding cross-couplings without re-optimization of the catalytic system.

Quantitative Differentiation Evidence for 2-Bromo-6-(trifluoromethoxy)pyridine vs. Closest Analogs


C-Br vs. C-Cl Bond Dissociation Energy Determines Cross-Coupling Reactivity

The oxidative addition step in palladium-catalyzed cross-coupling reactions is rate-limited by carbon-halogen bond strength. For 2-halogenated pyridines, the C-Br bond dissociation energy (approximately 71 kcal/mol) is substantially lower than the C-Cl bond (approximately 84 kcal/mol) [1]. This difference directly translates to higher reaction rates and yields under milder conditions. While class-level pyridine bond energy data are well-established [1], direct comparative experimental data between 2-bromo-6-(trifluoromethoxy)pyridine and 2-chloro-6-(trifluoromethoxy)pyridine under identical coupling conditions were not identified in the open literature. Users should be aware that the bromo analog offers a distinct reactivity window that the chloro analog cannot replicate without re-optimization.

cross-coupling reactivity oxidative addition bond dissociation energy

Electron-Withdrawing Trifluoromethoxy Group Enhances Nucleophilic Aromatic Substitution vs. Non-Fluorinated Analogs

The trifluoromethoxy group exerts a strong electron-withdrawing effect (-I) on the pyridine ring, activating the 2-position bromine toward nucleophilic aromatic substitution (SNAr). The Hammett substituent constant (σₚ) for OCF₃ is approximately 0.35-0.40 [1]. In contrast, the methoxy analog 2-bromo-6-methoxypyridine bears an electron-donating (+M) group (σₚ ≈ -0.27 for OCH₃) that deactivates the ring toward SNAr [1]. Direct comparative kinetic data for 2-bromo-6-(trifluoromethoxy)pyridine vs. 2-bromo-6-methoxypyridine in SNAr reactions were not identified; this differentiation is based on established class-level electronic parameters.

nucleophilic aromatic substitution electron-withdrawing group SAR

Lithium-Halogen Exchange Enables Picolinic Acid Derivative Synthesis in 60% Yield

In a documented synthetic procedure from patent WO2010/40461 A1, 2-bromo-6-(trifluoromethoxy)pyridine undergoes lithium-halogen exchange with n-butyllithium in toluene/hexane at -78 °C, followed by carbon dioxide trapping and acidic workup to yield 6-(trifluoromethoxy)picolinic acid . The reaction achieves a 60% isolated yield after standard aqueous workup, providing the target picolinic acid as a white powder (m.p. 126-128 °C) with full NMR characterization . This transformation leverages the C-Br bond at the 2-position; the corresponding chloro analog would require significantly more forcing conditions for halogen-metal exchange.

lithium-halogen exchange carboxylation picolinic acid

Site-Selective Suzuki-Miyaura Coupling Enabled by Bromo Substituent at 2-Position

The bromine atom at the 2-position of 2-bromo-6-(trifluoromethoxy)pyridine is positioned for oxidative addition with palladium catalysts, facilitating Suzuki-Miyaura cross-coupling with arylboronic acids . This site-specific reactivity is distinct from that of 3- or 4-bromo-2-chloropyridine isomers, where sequential direct arylation and Suzuki coupling can be employed to access diverse heteroarylated 2-arylpyridines [1]. The 2-bromo substitution pattern in the target compound offers a single reactive handle that enables selective mono-functionalization without competitive side reactions at alternative ring positions.

Suzuki-Miyaura coupling site-selectivity palladium catalysis

LogP Value of 3.28 Differentiates Lipophilicity from Non-Fluorinated and Poly-Fluorinated Analogs

The calculated LogP (octanol-water partition coefficient) for 2-bromo-6-(trifluoromethoxy)pyridine is 3.28, as reported in the ChemSrc physicochemical database . This value reflects the balanced lipophilicity conferred by the trifluoromethoxy group, which enhances membrane permeability relative to non-fluorinated pyridines while avoiding the excessive lipophilicity associated with poly-fluorinated or long-chain perfluoroalkyl substituents. In contrast, the predicted LogP for 2-bromo-6-methoxypyridine is significantly lower (estimated ~1.5-1.8), while the 2-bromo-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine analog has a predicted LogP exceeding 4.0 based on additional CF₃ substitution .

lipophilicity LogP pharmacokinetics

Validated Application Scenarios for 2-Bromo-6-(trifluoromethoxy)pyridine Procurement


Synthesis of 6-(Trifluoromethoxy)picolinic Acid for Agrochemical and Pharmaceutical Intermediates

2-Bromo-6-(trifluoromethoxy)pyridine is a validated precursor for the synthesis of 6-(trifluoromethoxy)picolinic acid via lithium-halogen exchange and carboxylation, achieving 60% isolated yield under documented conditions . This picolinic acid derivative serves as a valuable intermediate in agrochemical and pharmaceutical research programs where the trifluoromethoxy group enhances metabolic stability and membrane permeability. The documented synthetic route is based on patent WO2010/40461 A1 and provides a reproducible method for accessing this fluorinated building block.

Suzuki-Miyaura Cross-Coupling for Aryl-Functionalized Trifluoromethoxypyridine Libraries

The bromine substituent at the 2-position of 2-bromo-6-(trifluoromethoxy)pyridine enables site-selective Suzuki-Miyaura cross-coupling with arylboronic acids, as supported by class-level evidence on halogenated pyridine coupling . This transformation allows medicinal chemists to generate diverse aryl-functionalized trifluoromethoxypyridine libraries for structure-activity relationship studies. The electron-withdrawing OCF₃ group modulates ring electronics, potentially influencing coupling rates and product distributions relative to non-fluorinated analogs.

Nucleophilic Aromatic Substitution (SNAr) for C-N and C-O Bond Formation

The electron-withdrawing nature of the trifluoromethoxy group (σₚ ≈ 0.35-0.40) activates the pyridine ring toward nucleophilic aromatic substitution at the 2-position . This enables displacement of the bromine atom with amines, alkoxides, or other nucleophiles under milder conditions than would be possible with methoxy or unsubstituted analogs. This reactivity profile makes 2-bromo-6-(trifluoromethoxy)pyridine particularly suitable for synthesizing 2-amino-6-(trifluoromethoxy)pyridine derivatives and 2-alkoxy-6-(trifluoromethoxy)pyridine analogs.

Negishi Cross-Coupling for C(sp²)-C(sp³) Bond Construction

2-Bromo-6-(trifluoromethoxy)pyridine is a viable reactant in Negishi cross-coupling reactions with aryl halides catalyzed by palladium, as supported by vendor technical documentation . This expands the scope of accessible derivatives beyond Suzuki-Miyaura aryl-aryl couplings to include alkyl zinc reagents for C(sp²)-C(sp³) bond formation, providing access to alkyl-substituted trifluoromethoxypyridine scaffolds relevant to CNS drug discovery and agrochemical development.

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